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molecular formula C20H21Cl2N3S B8596270 2-{[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylpropan-1-amine CAS No. 57616-63-4

2-{[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylpropan-1-amine

Cat. No. B8596270
M. Wt: 406.4 g/mol
InChI Key: XROXLEJDIVPQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04094870

Procedure details

To a solution of 4.8 g of 1,3-dihydro-5-(2-chlorophenyl)-7-chloro-2H-1,4-benzodiazepine-2-thione in a solvent mixture comprising 28 ml of a 10% aqueous potassium hydroxide solution and 1 ml of tetrahydrofuran is added at room temperature with stirring 3.6 g of N,N-dimethyl-2-chloropropylamine hydrochloride, and the resulting mixture is stirred at room temperature for 2 hours and 30 minutes. The mixture is diluted with a saturated aqueous sodium chloride solution and then extracted with ether. The extract is washed with water and dried, and the solvent is removed by distillation under reduced pressure. An oily product obtained as the residue is subjected to column chromatography on silica gel to obtain 3.9 g of crude 2-(1-methyl-2-dimethylaminoethylthio)-5-(2-chlorophenyl)-7-chloro-3H-1,4-benzodiazepine as free base. The crude product is dissolved in acetone and added with 1.1 g of fumaric acid. The solvent is removed by distillation under reduced pressure to obtain crude 2-(1-methyl-2-dimethylaminoethylthio)-5-(2-chlorophenyl)-7-chloro-3H-1,4-benzodiazepine fumarate. Recrystallization from a mixture of isopropyl alcohol, methyl alcohol and ether gives 4.1 g of 2-(2-dimethylamino-1-methylethylthio)-5-(2-chlorophenyl)-7-chloro-3H-1,4-benzodiazepine fumarate, m.p. 178°-180° C., yield 52.5%.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:14]2[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=2[NH:12][C:11](=[S:20])[CH2:10][N:9]=1.[OH-].[K+].O1CCCC1.Cl.[CH3:29][N:30]([CH2:32][CH:33](Cl)[CH3:34])[CH3:31]>[Cl-].[Na+]>[CH3:34][CH:33]([S:20][C:11]1[CH2:10][N:9]=[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])[C:14]2[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=2[N:12]=1)[CH2:32][N:30]([CH3:31])[CH3:29] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NCC(NC2=C1C=C(C=C2)Cl)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
3.6 g
Type
reactant
Smiles
Cl.CN(C)CC(C)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at room temperature for 2 hours and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
An oily product obtained as the residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CN(C)C)SC1=NC2=C(C(=NC1)C1=C(C=CC=C1)Cl)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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